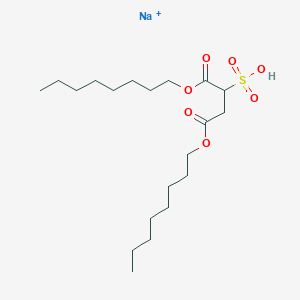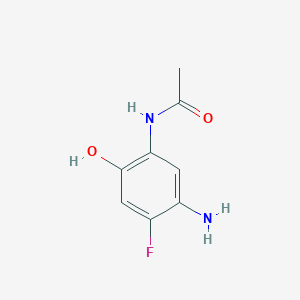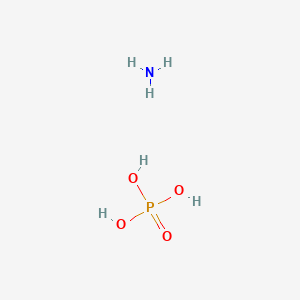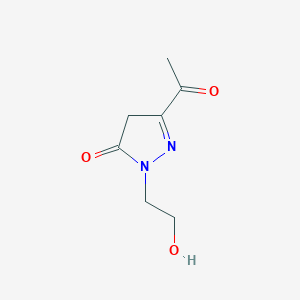
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AHP, and it is synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess antitumor properties, which help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is its simple and efficient synthesis method. The compound is also relatively stable and can be easily stored. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. The compound has been found to possess acetylcholinesterase inhibitory activity, which is a key target for the treatment of these diseases. Another potential area of research is the development of new materials for optoelectronic and photovoltaic applications. The compound has been found to possess good optical and electronic properties, which make it a promising candidate for these applications. Finally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a straightforward process that involves the reaction of acetylacetone and ethyl acetoacetate with hydrazine hydrate. The reaction is carried out in ethanol under reflux, and the product is obtained in high yield. The purity of the product can be improved through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. The compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases. It has also been used in the development of new materials for optoelectronic and photovoltaic applications.
Propiedades
Número CAS |
139767-79-6 |
|---|---|
Nombre del producto |
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
5-acetyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H10N2O3/c1-5(11)6-4-7(12)9(8-6)2-3-10/h10H,2-4H2,1H3 |
Clave InChI |
RCCNQLLGURCTKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=O)C1)CCO |
SMILES canónico |
CC(=O)C1=NN(C(=O)C1)CCO |
Sinónimos |
3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro-2-(2-hydroxyethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
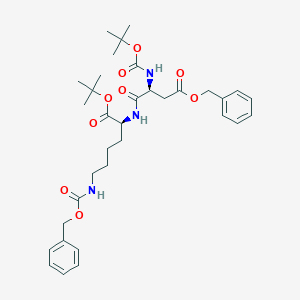
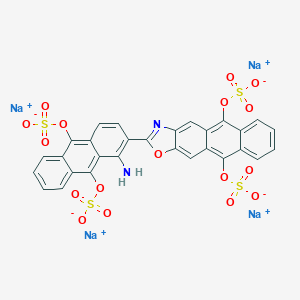
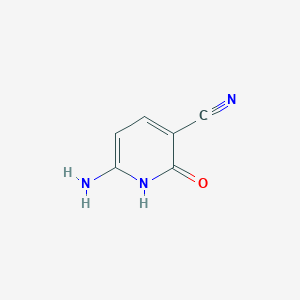
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
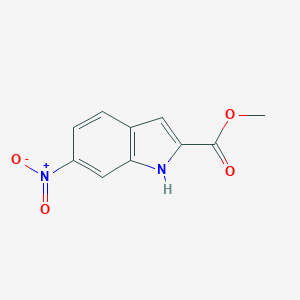
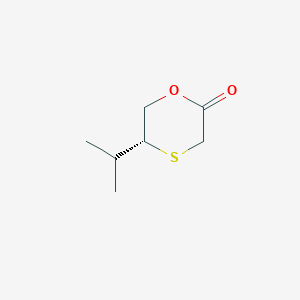
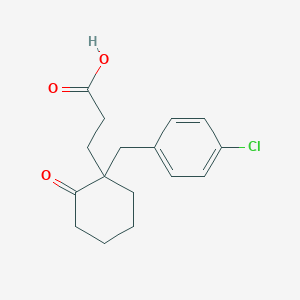
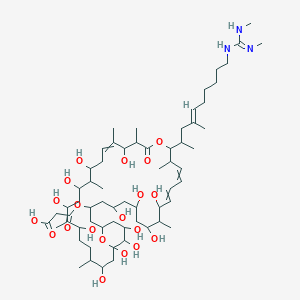
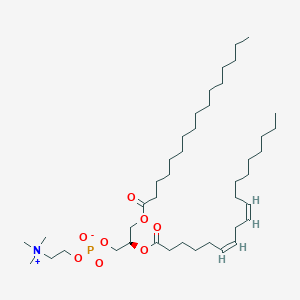
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
